8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine
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Overview
Description
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine is a complex organic compound with the molecular formula C16H16N2O4S. This compound is characterized by the presence of a dibenzofuran core, which is a heterocyclic structure consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives, which can be achieved through O-arylation reactions followed by cyclization of diaryl ethers . The morpholinosulfonyl group is then introduced through sulfonylation reactions using morpholine and sulfonyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatases, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of microbial growth .
Comparison with Similar Compounds
Dibenzofuran: A simpler structure without the morpholinosulfonyl group, used as a heat transfer agent and in the synthesis of other organic compounds.
Dibenzodioxin: Contains an oxygen bridge between the benzene rings, known for its toxicological properties.
Uniqueness: 8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine stands out due to its unique combination of the dibenzofuran core and the morpholinosulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
8-morpholin-4-ylsulfonyldibenzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-11-1-3-13-14-10-12(2-4-15(14)22-16(13)9-11)23(19,20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTBWVMUBLOPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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